Undec-2-ene-1,4-diol

Description

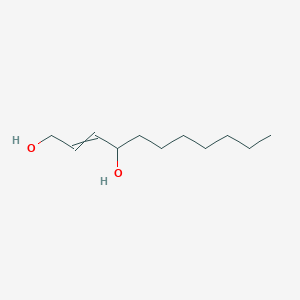

Structure

3D Structure

Properties

CAS No. |

62499-94-9 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

undec-2-ene-1,4-diol |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9,11-13H,2-6,8,10H2,1H3 |

InChI Key |

OGFJYEJACKOHJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C=CCO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Undec-2-ene-1,4-diol

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for undec-2-ene-1,4-diol. This guide has been constructed based on established principles of organic chemistry and by drawing analogies to the well-characterized compound, 2-butene-1,4-diol. The quantitative data and experimental protocols provided are for analogous compounds and should be treated as illustrative examples.

Introduction

This compound is an unsaturated diol with a backbone of eleven carbon atoms. Its structure contains a carbon-carbon double bond and two hydroxyl groups, which confer upon it the potential for a rich stereochemistry and a variety of chemical reactions. The presence of both alkene and alcohol functional groups makes it a potentially versatile building block in organic synthesis, with possible applications in the development of novel polymers, agrochemicals, and pharmaceuticals. This document provides a detailed overview of its chemical structure and a thorough analysis of its potential stereoisomers.

Chemical Structure

The chemical structure of this compound is characterized by an eleven-carbon chain. A double bond is located between the second and third carbon atoms (C2 and C3), and hydroxyl groups are attached to the first and fourth carbon atoms (C1 and C4). The systematic IUPAC name for this compound is this compound.

The molecular formula is C₁₁H₂₂O₂.

The basic structure can be represented by the following line-angle formula:

Stereoisomerism in this compound

This compound exhibits two main types of stereoisomerism: geometric isomerism due to the carbon-carbon double bond and optical isomerism due to the presence of a chiral center.

Geometric Isomerism (E/Z Isomerism)

The restricted rotation around the C2=C3 double bond gives rise to two geometric isomers:

-

(E)-undec-2-ene-1,4-diol (trans): The substituents with higher priority on each carbon of the double bond are on opposite sides.

-

(Z)-undec-2-ene-1,4-diol (cis): The substituents with higher priority on each carbon of the double bond are on the same side.

Optical Isomerism (R/S Isomerism)

The carbon atom at position 4 (C4) is a chiral center as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a -CH=CH-CH₂OH group, and a heptyl group (-(CH₂)₆-CH₃). This gives rise to two enantiomers:

-

(R)-undec-2-ene-1,4-diol

-

(S)-undec-2-ene-1,4-diol

Diastereomers

Combining both geometric and optical isomerism, this compound can exist as a total of four stereoisomers, which are two pairs of enantiomers. The pairs of diastereomers are:

-

(2E, 4R)-undec-2-ene-1,4-diol and (2Z, 4S)-undec-2-ene-1,4-diol

-

(2E, 4S)-undec-2-ene-1,4-diol and (2Z, 4R)-undec-2-ene-1,4-diol

-

(2E, 4R)-undec-2-ene-1,4-diol and (2Z, 4R)-undec-2-ene-1,4-diol

-

(2E, 4S)-undec-2-ene-1,4-diol and (2Z, 4S)-undec-2-ene-1,4-diol

The relationships between these stereoisomers are illustrated in the diagram below.

Caption: Stereoisomers of this compound.

Data Presentation

As specific experimental data for this compound is unavailable, the following table presents physicochemical properties for the analogous compound, 2-butene-1,4-diol, to provide an illustrative example.[1][2]

| Property | Value (for 2-butene-1,4-diol) |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Nearly colorless, odorless liquid |

| Boiling Point | 235 °C |

| Melting Point | 4-10 °C |

| Density | 1.07 g/mL at 25 °C |

| Solubility | Very soluble in water and ethanol |

Experimental Protocols

The following are illustrative experimental protocols for the synthesis and analysis of unsaturated diols, based on procedures for 2-butene-1,4-diol. These should be adapted and optimized for the specific synthesis of this compound.

Illustrative Synthesis: Selective Hydrogenation of Undec-2-yne-1,4-diol

A common method for the synthesis of 2-alkene-1,4-diols is the selective hydrogenation of the corresponding 2-alkyne-1,4-diol.[3] The synthesis of 2-butene-1,4-diol is often achieved through the partial hydrogenation of 2-butyne-1,4-diol. A similar approach could be envisioned for this compound.

Objective: To synthesize (Z)-undec-2-ene-1,4-diol via selective hydrogenation of undec-2-yne-1,4-diol.

Materials:

-

Undec-2-yne-1,4-diol

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Methanol (solvent)

-

Hydrogen gas

-

Reaction vessel (e.g., Parr hydrogenator)

Procedure:

-

In a suitable reaction vessel, dissolve undec-2-yne-1,4-diol in methanol.

-

Add Lindlar's catalyst to the solution (typically 5% by weight of the alkyne).

-

Seal the reaction vessel and purge with nitrogen gas to remove any oxygen.

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by a suitable method, such as column chromatography or distillation.

Caption: Illustrative workflow for the synthesis of (Z)-undec-2-ene-1,4-diol.

Illustrative Analysis: Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

To separate and quantify the different stereoisomers of this compound, chiral HPLC would be a suitable analytical technique.

Objective: To separate the enantiomers of (E)- and (Z)-undec-2-ene-1,4-diol.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase (Example):

-

A mixture of n-hexane and isopropanol. The exact ratio would need to be optimized to achieve good separation.

Procedure:

-

Prepare a standard solution of the this compound isomer mixture in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume of the sample solution onto the column.

-

Elute the isomers with the mobile phase at a constant flow rate.

-

Detect the separated isomers using the UV detector at an appropriate wavelength.

-

The retention times of the different peaks will correspond to the different stereoisomers. The peak areas can be used for quantification.

Conclusion

References

Technical Guide: Properties of 2-Butene-1,4-diol, a Homologue of Undec-2-ene-1,4-diol

Core Physical and Chemical Properties

2-Butene-1,4-diol (CAS No: 110-64-5) is a versatile chemical intermediate with a unique combination of a carbon-carbon double bond and two hydroxyl functional groups.[1] This structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of 2-Butene-1,4-diol. The data is a compilation from various sources and represents both computed and experimental values.

| Property | Value | Notes |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol | [2][3] |

| Appearance | Nearly colorless, odorless liquid | May appear faintly yellow-green and has a viscous texture.[2][3] |

| Boiling Point | 141-149 °C at 20 mmHg | [2][3] |

| Melting Point | 7 °C (45 °F) | [2][3] |

| Density | 1.067 - 1.074 g/cm³ | [2][3] |

| Flash Point | 128 °C | [2] |

| Solubility | Very soluble in water, ethanol, and acetone. Sparingly soluble in benzene. | [2][3] |

| Vapor Density | 3.0 (Air = 1) | [2] |

| Vapor Pressure | 0.04 mmHg | [2] |

| Refractive Index | 1.476 - 1.478 at 25 °C/D | [2] |

| XLogP3 | -0.8 | Indicates moderate hydrophilicity.[3] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

Spectral Data

A variety of spectral data is available for the characterization of 2-Butene-1,4-diol, including NMR, FTIR, Raman, and Mass Spectrometry.[4][5] This data is crucial for confirming the structure and purity of the compound in a laboratory setting.

Chemical Properties and Reactivity

The chemical behavior of 2-Butene-1,4-diol is dictated by its bifunctionality. The hydroxyl groups can undergo typical alcohol reactions such as esterification and etherification, while the double bond is susceptible to addition reactions.

Isomerism

2-Butene-1,4-diol exists as two geometric isomers: cis (Z) and trans (E).[1] The technical grade product is predominantly the cis-isomer.[2] These isomers can exhibit different physical properties and reactivities.[1]

Key Reactions

-

Hydrogenation: The double bond can be hydrogenated to yield butane-1,4-diol. This reaction is often carried out using palladium-based catalysts.[8]

-

Cyclodehydration: In the presence of acid catalysts, 2-Butene-1,4-diol can undergo cyclodehydration to form furan derivatives.[1][9]

-

Polymerization: Due to its two hydroxyl groups, it can act as a bifunctional monomer in polymerization reactions, for example, in the synthesis of polyurethanes and polyesters.[1]

-

Acyloxylation: Chemo-, regio-, and stereoselective preparation of (Z)-2-butene-1,4-diol monoesters can be achieved via palladium-catalyzed decarboxylative acyloxylation.[10]

Experimental Protocols

Synthesis of 2-Butene-1,4-diol

A common method for the synthesis of 2-Butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol.[8][11]

General Procedure for Catalytic Hydrogenation:

-

A solution of 2-butyne-1,4-diol in a suitable solvent (e.g., methanol) is prepared in a reaction vessel.

-

A palladium-based catalyst (e.g., Pd on carbon) is added to the solution.

-

The vessel is purged with an inert gas and then filled with hydrogen gas to a specific pressure.

-

The reaction mixture is stirred at a controlled temperature.

-

The reaction progress is monitored by techniques such as Gas Chromatography (GC) to determine the conversion and selectivity.

-

Upon completion, the catalyst is filtered off, and the product is purified, for instance, by distillation.

A detailed experimental setup for a continuous flow hydrogenation reaction involves flowing a solution of the alkyne and hydrogen gas through a column containing the catalyst.[12]

Oxidation to 2-Cyclopentene-1,4-dione

While not a direct reaction of Undec-2-ene-1,4-diol, the oxidation of a related cyclic diol, 2-cyclopentene-1,4-diol, provides a relevant experimental protocol for diol chemistry.

General Procedure for Oxidation:

-

A solution of the diol in a suitable solvent mixture (e.g., ether and water) is cooled in an ice-salt bath.

-

An oxidizing agent, such as Jones reagent (prepared from chromium trioxide, sulfuric acid, and water), is added dropwise while maintaining a low temperature.

-

The reaction is monitored for the presence of excess oxidant.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated under reduced pressure to yield the dione.[13]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and reactivity of 2-Butene-1,4-diol.

Caption: Synthesis pathway of 2-Butene-1,4-diol and its hydrogenation product.

Caption: General experimental workflow for the hydrogenation of 2-butyne-1,4-diol.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Butene-1,4-diol | C4H8O2 | CID 8065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Butene-1,4-diol, (2Z)- | C4H8O2 | CID 643790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-2-Butene-1,4-diol | C4H8O2 | CID 175854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 12. 2-Butene-1,4-diol synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 2-Butene-1,4-diol: An In-depth Technical Guide

Disclaimer: Publicly available spectroscopic data for Undec-2-ene-1,4-diol could not be located. This guide provides a comprehensive analysis of the spectroscopic data for a related and well-documented compound, 2-Butene-1,4-diol , including its cis ((Z)-2-Butene-1,4-diol) and trans ((E)-2-Butene-1,4-diol) isomers. This information is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development.

This technical guide presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the isomers of 2-Butene-1,4-diol. The information is organized to facilitate easy comparison and interpretation, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for the cis and trans isomers of 2-Butene-1,4-diol.

Table 1: ¹H NMR Spectroscopic Data for 2-Butene-1,4-diol Isomers

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | -OH | Variable | Singlet (broad) | - |

| =CH- | ~5.8 | Triplet | ~4.5 | |

| -CH₂- | ~4.2 | Doublet | ~4.5 | |

| trans | -OH | Variable | Singlet (broad) | - |

| =CH- | ~5.7 | Triplet | ~4.0 | |

| -CH₂- | ~4.1 | Doublet | ~4.0 |

Table 2: ¹³C NMR Spectroscopic Data for 2-Butene-1,4-diol Isomers

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis | =CH- | ~130 |

| -CH₂- | ~58 | |

| trans | =CH- | ~130 |

| -CH₂- | ~63 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for 2-Butene-1,4-diol are presented below.

Table 3: Key IR Absorption Bands for 2-Butene-1,4-diol

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3600 - 3200 | Strong, Broad | Alcohol (-OH) |

| C-H Stretch (sp²) | 3100 - 3000 | Medium | Alkene (=C-H) |

| C-H Stretch (sp³) | 3000 - 2850 | Medium | Alkane (-C-H) |

| C=C Stretch | 1670 - 1640 | Medium to Weak | Alkene (C=C) |

| C-O Stretch | 1260 - 1000 | Strong | Alcohol (C-O) |

| =C-H Bend | 980 - 675 | Strong | Alkene (=C-H) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Major Fragments in the Mass Spectrum of 2-Butene-1,4-diol

| m/z | Proposed Fragment | Notes |

| 88 | [C₄H₈O₂]⁺ | Molecular Ion (M⁺) |

| 70 | [M - H₂O]⁺ | Loss of a water molecule |

| 57 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 42 | [C₃H₆]⁺ | Propene cation radical |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for acquiring NMR, IR, and MS data for diols.

4.1 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

4.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Application: Place a small drop of the liquid diol sample directly onto the ATR crystal, ensuring complete coverage. For solid samples, press the powder firmly against the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

4.3 Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis:

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility and Stability of Undec-2-ene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Undec-2-ene-1,4-diol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures, such as unsaturated diols and long-chain alcohols, to project its physicochemical properties. Furthermore, this document outlines detailed experimental protocols for the systematic evaluation of its solubility in various solvent systems and its stability under diverse environmental conditions. This guide is intended to serve as a foundational resource for researchers and formulation scientists engaged in the development of drug candidates and other applications involving this compound.

Introduction

This compound is a long-chain unsaturated diol with potential applications in various fields, including pharmaceuticals and material science. Its structure, featuring a C11 carbon chain, a carbon-carbon double bond, and two hydroxyl groups, suggests a unique combination of hydrophilic and lipophilic properties that will govern its behavior in different environments. Understanding the solubility and stability of this molecule is paramount for its effective formulation, storage, and application. This guide provides a theoretical framework for these properties and practical methodologies for their empirical determination.

Predicted Physicochemical Properties

The molecular structure of this compound, featuring both polar hydroxyl groups and a nonpolar hydrocarbon chain, suggests it will exhibit amphiphilic characteristics.

Predicted Solubility Profile

The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents. Therefore, this compound is expected to have moderate solubility in polar protic solvents. Due to its long carbon chain, it is also anticipated to be soluble in a range of organic solvents.

Based on the properties of analogous compounds, such as butane-2,3-diol, which is miscible with water and soluble in organic solvents like ethanol and acetone, and 1,4-butanediol, which is highly soluble in water and miscible with common organic solvents, we can infer the likely solubility behavior of this compound[1][2][3]. However, the longer carbon chain of this compound will significantly increase its lipophilicity compared to these shorter diols.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble | The two hydroxyl groups can form hydrogen bonds with protic solvents. However, the long C11 alkyl chain will limit miscibility with water. Ethanol is commonly used as a co-solvent to enhance the solubility of poorly soluble drugs[4][5]. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents will interact with the hydroxyl groups, while the organic nature will accommodate the long carbon chain. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The influence of the polar hydroxyl groups will likely hinder solubility in highly nonpolar solvents. |

Predicted Stability Profile

The stability of this compound is primarily influenced by the presence of the allylic diol functional group. This structure is susceptible to degradation through several pathways, including oxidation and acid-catalyzed rearrangements.

-

Oxidative Degradation: The carbon-carbon double bond and the allylic alcohol moieties are prone to oxidation.[6][7][8][9] Oxidation of the double bond can lead to the formation of epoxides or cleavage of the carbon chain. The alcohol groups can be oxidized to ketones or carboxylic acids. The oxidative stability of long-chain polyunsaturated fatty acids is known to be influenced by factors such as the presence of antioxidants and transition metals.[10]

-

Acid-Catalyzed Degradation: In the presence of acids, allylic alcohols can undergo rearrangement or elimination reactions.[11] The protonation of a hydroxyl group can lead to the formation of a carbocation, which can then undergo rearrangement or elimination of water to form a more stable conjugated system.

-

Thermal Stability: While specific data is unavailable, long-chain alcohols and diols generally exhibit moderate thermal stability.[12] However, the presence of the double bond may lower the decomposition temperature compared to its saturated counterpart.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[13][14]

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Centrifugation can also be used for phase separation.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15][16]

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Stress Testing

Stress testing is conducted to understand the intrinsic stability of a substance by subjecting it to conditions more severe than accelerated stability testing.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations at a known concentration.

-

Stress Conditions: Expose the samples to a variety of stress conditions in controlled environmental chambers:

-

Acidic/Basic Conditions: Adjust the pH of aqueous solutions to acidic (e.g., pH 1.2) and basic (e.g., pH 9.0) conditions using HCl and NaOH, respectively.

-

Oxidative Conditions: Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 3%), to the solution.

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40 °C, 60 °C).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: Analyze the samples at each time point using a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector. The method should be able to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of the remaining this compound.

-

Identify and, if possible, quantify the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Caption: Workflow for stability stress testing of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the quantification of this compound and its potential degradation products.

HPLC Method Development

A reversed-phase HPLC method would be a suitable starting point.

-

Column: A C18 or C8 column would provide good retention for the nonpolar carbon chain.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol would be effective.

-

Detection: A UV detector may be used if the molecule possesses a chromophore or a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) for sensitive and specific detection.[17]

GC Method Development

GC can also be employed, particularly for assessing purity and identifying volatile degradation products.

-

Column: A polar capillary column would be appropriate for separating the diol.

-

Derivatization: Derivatization of the hydroxyl groups (e.g., silylation) may be necessary to improve volatility and peak shape.

-

Detection: A Flame Ionization Detector (FID) would provide a robust and sensitive response.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,3-Butanediol | C4H10O2 | CID 262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 9. studymind.co.uk [studymind.co.uk]

- 10. Oxidative stability of fish and algae oils containing long-chain polyunsaturated fatty acids in bulk and in oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. lifechemicals.com [lifechemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Undec-2-ene-1,4-diol: An Inquiry into its Biological Activity

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Undec-2-ene-1,4-diol. At present, there are no documented studies detailing its specific interactions with biological systems, precluding the compilation of a detailed technical guide on its therapeutic potential or toxicological profile.

This report aimed to collate and present an in-depth analysis of this compound for researchers, scientists, and drug development professionals. The core requirements were to summarize quantitative biological data, provide detailed experimental protocols, and visualize relevant signaling pathways. However, extensive searches of chemical and biological databases have yielded no specific information on this particular molecule's biological effects.

While the general class of unsaturated diols has various industrial applications, the specific compound, this compound, remains uncharacterized in the context of biological or pharmacological activity. No quantitative metrics such as IC50 or EC50 values, which are critical for assessing a compound's potency, are available. Similarly, there are no published experimental protocols that have been used to evaluate its effects on cell lines, tissues, or whole organisms. Furthermore, without any identified biological targets or effects, the creation of signaling pathway diagrams is not feasible.

The absence of data prevents the creation of the requested tables and diagrams. For instance, a table summarizing quantitative data would require measured values from bioassays, which are not present in the literature.

Table 1: Summary of Quantitative Biological Activity Data for this compound

| Assay Type | Target | Metric (e.g., IC50, EC50) | Value | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Similarly, a logical workflow for a proposed investigation into the compound's activity can be conceptualized, but it is important to note that this is a hypothetical workflow and not based on any existing research.

Figure 1: A hypothetical experimental workflow for investigating the biological activity of a novel compound like this compound.

Theoretical Calculations on the Conformational Landscape of Undec-2-ene-1,4-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational preferences of Undec-2-ene-1,4-diol. Given the molecule's structural flexibility, arising from its unsaturated backbone and multiple rotatable bonds, a thorough understanding of its low-energy conformations is crucial for applications in drug design and materials science, where molecular shape plays a pivotal role in biological activity and physical properties.

Introduction

This compound is a long-chain unsaturated polyol whose conformational space is vast and complex. The interplay of steric hindrance, intramolecular hydrogen bonding, and torsional strain dictates the molecule's three-dimensional structure and, consequently, its interactions with biological targets or other molecules. Theoretical calculations, particularly quantum mechanical methods, offer a powerful avenue to explore this conformational landscape in detail, providing insights that are often difficult to obtain experimentally. This document outlines the standard computational protocols for such an investigation, from initial conformational searches to high-level quantum chemical calculations, and presents the expected data in a clear, structured format.

Theoretical Background

The conformational analysis of flexible molecules like this compound is typically approached through a hierarchical computational strategy. This involves an initial broad search for potential energy minima on the molecule's potential energy surface (PES), followed by more accurate energy calculations for the most promising candidates. Key to the conformational preferences of diols is the potential for intramolecular hydrogen bonding, which can significantly stabilize certain geometries. Studies on a range of diols have shown that the stability of such bonds is dependent on the separation of the hydroxyl groups.[1][2] For 1,4-diols, the formation of a seven-membered ring via hydrogen bonding is a possibility that must be considered.

Methodologies

A robust computational protocol for determining the conformational preferences of this compound would involve the following steps, as illustrated in the workflow diagram below.

Figure 1: A typical workflow for the computational conformational analysis of a flexible molecule.

Conformational Search

The initial exploration of the conformational space is often performed using molecular mechanics (MM) methods due to their computational efficiency. A systematic or stochastic search algorithm would be employed to rotate the key dihedral angles and identify a large set of potential low-energy structures.

Experimental Protocol:

-

Software: A molecular modeling package such as GMMX, MacroModel, or the MMFF94 force field implemented in various software.

-

Procedure: A Monte Carlo or systematic search is performed by rotating all non-ring, non-terminal single bonds. For this compound, the key dihedral angles would be around the C1-C2, C3-C4, C4-C5, and the C-O bonds.

-

Output: A large number of conformers, which are then typically clustered based on root-mean-square deviation (RMSD) of atomic positions. A representative structure from each cluster within a specified energy window (e.g., 10 kcal/mol) of the global minimum is selected for further analysis.

Quantum Mechanical Calculations

The geometries of the selected conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). This step provides more accurate geometries and relative energies.

Experimental Protocol:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Level of Theory: A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p).[3] The inclusion of diffuse functions (+) is important for describing hydrogen bonding, and polarization functions (d,p) are necessary for accurate geometries.

-

Procedure: The initial geometries from the MM search are used as starting points for full geometry optimization. Following optimization, frequency calculations are performed at the same level of theory to confirm that the structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Effects: To model the behavior in a specific solvent, the optimizations can be repeated using an implicit solvation model like the Polarizable Continuum Model (PCM).

Results and Discussion

The primary outputs of these calculations are the optimized geometries and relative energies of the stable conformers of this compound. This data can be summarized in tables for easy comparison.

Relative Energies and Key Geometric Parameters

The following table presents a hypothetical but representative summary of the calculated data for the lowest energy conformers. The relative energies are typically reported in kcal/mol, and key dihedral angles that define the overall shape of the molecule are also included.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle O1-C1-C2-C3 (°) | Dihedral Angle C2-C3-C4-O4 (°) | H-Bond Distance O-H···O (Å) |

| Conf-1 | 0.00 | 175.2 | 65.8 | 2.1 |

| Conf-2 | 0.45 | -68.9 | 178.1 | - |

| Conf-3 | 0.98 | 172.1 | -170.5 | - |

| Conf-4 | 1.52 | 65.3 | 68.2 | 2.3 |

Table 1: Hypothetical calculated relative energies and key geometric parameters for the lowest energy conformers of this compound at the B3LYP/6-31+G(d,p) level of theory.

The data would likely reveal that the lowest energy conformers are stabilized by an intramolecular hydrogen bond between the two hydroxyl groups, as indicated by a short O-H···O distance.

Intramolecular Interactions

The presence and nature of intramolecular hydrogen bonds are critical in determining the conformational preferences of polyols.[1] The following diagram illustrates the key intramolecular interactions that can stabilize a conformer of this compound.

Figure 2: Key intramolecular interactions governing the conformational stability of this compound.

Analysis of the optimized geometries would allow for the characterization of these hydrogen bonds, including the bond distance and the O-H···O angle. Further analysis using methods like Natural Bond Orbital (NBO) theory could quantify the strength of these interactions.

Conclusion

Theoretical calculations provide an indispensable tool for understanding the conformational behavior of flexible molecules like this compound. A hierarchical computational approach, starting from a broad molecular mechanics search and refining the results with DFT calculations, can yield a detailed picture of the low-energy conformational ensemble. The results of such studies, including relative energies, key dihedral angles, and the nature of intramolecular interactions, are crucial for rationalizing the molecule's physical properties and its interactions in a biological context. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such theoretical investigations.

References

Methodological & Application

Catalytic Routes to Undec-2-ene-1,4-diol: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as undec-2-ene-1,4-diol is a critical step in the discovery and manufacturing of novel therapeutics. This document provides detailed application notes and protocols for various catalytic methods to synthesize this valuable unsaturated diol.

This compound serves as a versatile building block in organic synthesis, enabling the introduction of a C11 chain with strategically placed hydroxyl groups and a double bond for further functionalization. The catalytic methods detailed below offer diverse approaches to its synthesis, each with distinct advantages in terms of selectivity, efficiency, and substrate scope.

Catalytic Methodologies Overview

Four primary catalytic strategies for the synthesis of this compound and its analogs are presented:

-

Iridium-Catalyzed Homoallylic C-H Oxidation: A powerful method for the direct conversion of terminal alkenes to 1,4-diols.

-

Selective Hydrogenation of an Alkyne Precursor: A classic and reliable two-step approach involving the synthesis of an alkynediol followed by stereoselective reduction.

-

Platinum-Catalyzed Diboration of a Conjugated Diene: An elegant method for the asymmetric synthesis of 1,4-diols from 1,3-dienes.

-

Biocatalytic Allylic Hydroxylation: An enzymatic approach offering high selectivity under mild reaction conditions.

Data Presentation: Comparison of Catalytic Methods

| Catalytic Method | Starting Material | Catalyst/Enzyme | Key Reagents | Typical Yield | Selectivity | Key Advantages | Potential Challenges |

| Iridium-Catalyzed C-H Oxidation | 1-Undecene | [Ir(cod)OMe]₂ | TBPicSiH (Directing Group), Norbornene, Oxidizing Agent (e.g., H₂O₂, TBAF) | 60-80% | High regioselectivity for the 1,4-diol | Direct functionalization of a simple alkene. | Requires synthesis of a directing group; multi-step sequence. |

| Selective Hydrogenation | Undec-2-yne-1,4-diol | Lindlar's Catalyst (Pd/CaCO₃/PbO) | H₂ gas, Quinoline | >95% | High selectivity for the (Z)-alkene | High yield and stereoselectivity; well-established method. | Requires the synthesis of the alkyne precursor. |

| Platinum-Catalyzed Diboration | 1,3-Undecadiene | Pt(dba)₂ / Chiral Ligand | Bis(pinacolato)diboron (B₂pin₂), Oxidizing Agent (e.g., NaOH, H₂O₂) | 70-90% | High enantioselectivity with a suitable chiral ligand. | Access to enantiomerically enriched diols.[1][2][3] | Requires synthesis of the diene starting material. |

| Biocatalytic Hydroxylation | Undec-1-ene or Undec-2-ene | P450 Monooxygenase (e.g., P450 BM3 mutant) | NADPH (cofactor), Glucose (for cofactor regeneration in whole-cell systems) | Variable | High regio- and stereoselectivity. | Mild reaction conditions; environmentally friendly. | Requires specialized biochemical setup; enzyme stability and activity can be substrate-dependent. |

Experimental Protocols

Iridium-Catalyzed Homoallylic C-H Oxidation of 1-Undecene

This protocol is adapted from the general method for the conversion of 1-alkenes to 1,4-diols.[4][5][6][7][8]

Step 1: Synthesis of the Silyl Ether (2)

-

To a solution of 1-undecene (1.0 equiv.) in anhydrous THF (0.5 M) under an argon atmosphere, add a solution of n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add tert-butylpicolylsilyl chloride (TBPicSiCl) (1.2 equiv.) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the silyl ether 2 .

Step 2: Iridium-Catalyzed C-H Silylation (3)

-

In a nitrogen-filled glovebox, combine the silyl ether 2 (1.0 equiv.), [Ir(cod)OMe]₂ (3 mol%), and norbornene (2.0 equiv.) in a sealed tube.

-

Add anhydrous cyclohexane (0.1 M) and heat the mixture at 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the silolane 3 .

Step 3: Oxidation to this compound (4)

-

To a solution of the silolane 3 (1.0 equiv.) in a 1:1 mixture of THF and methanol (0.1 M), add potassium fluoride (4.0 equiv.) and potassium bicarbonate (4.0 equiv.).

-

Cool the mixture to 0 °C and add 30% aqueous hydrogen peroxide (8.0 equiv.) dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound 4 .

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric 1,4-dihydroxylation of 1,3-dienes by catalytic enantioselective diboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. Conversion of 1-alkenes into 1,4-diols through an auxiliary-mediated formal homoallylic C–H oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of 1-alkenes into 1,4-diols through an auxiliary-mediated formal homoallylic C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Synthetic Potential of Undec-2-ene-1,4-diol in Natural Product Synthesis: Application Notes and Protocols

Introduction

Undec-2-ene-1,4-diol, a versatile C11 building block, presents significant potential as a chiral precursor in the stereoselective synthesis of complex natural products. Its inherent functionality, featuring two hydroxyl groups and a carbon-carbon double bond, allows for a variety of chemical transformations, making it an attractive starting material for the construction of intricate molecular architectures found in bioactive lipids, macrolides, and other classes of natural products. This document provides an overview of the potential applications of both (Z)- and (E)-undec-2-ene-1,4-diol in natural product synthesis, including synthetic strategies and generalized experimental protocols.

While specific, detailed total syntheses of complex natural products commencing from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The protocols and strategies outlined below are based on well-established synthetic methodologies and are intended to serve as a guide for researchers in designing their own synthetic routes.

I. Key Synthetic Transformations and Potential Applications

The strategic placement of functional groups in this compound allows for a range of synthetic manipulations.

1. Stereoselective Epoxidation and Ring-Opening: The alkene moiety can undergo stereoselective epoxidation, followed by regioselective ring-opening of the resulting epoxide. This strategy is fundamental in establishing key stereocenters. For instance, a Sharpless asymmetric epoxidation can introduce chirality, which can then be elaborated upon.

Potential Application: Synthesis of polyketide fragments and chiral building blocks for macrolide synthesis.

2. Olefin Metathesis: Cross-metathesis reactions with other olefins can be employed to extend the carbon chain and introduce further functionality. This is a powerful tool for the convergent synthesis of complex molecules.

Potential Application: Construction of the carbon skeleton of prostaglandins and other lipid-based natural products.

3. Oxidation and Functional Group Interconversion: The primary and secondary hydroxyl groups can be selectively oxidized to aldehydes, ketones, or carboxylic acids, providing handles for subsequent C-C bond formations or other functional group manipulations.

Potential Application: Elaboration of the side chains of various natural products.

4. Cyclization Reactions: Intramolecular reactions, such as iodocyclization or ring-closing metathesis, can be utilized to construct cyclic ethers or carbocycles, which are common structural motifs in natural products.

Potential Application: Synthesis of fungal metabolites and marine natural products containing cyclic systems.

II. Experimental Protocols (Generalized)

The following are generalized protocols for key transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Sharpless Asymmetric Epoxidation of (E)-Undec-2-ene-1,4-diol

This protocol describes the enantioselective epoxidation of the double bond.

Materials:

-

(E)-Undec-2-ene-1,4-diol

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4Å), powdered

Procedure:

-

To a stirred suspension of powdered 4Å molecular sieves in anhydrous DCM at -20 °C, add (+)-DET or (-)-DET.

-

Add Ti(OiPr)₄ dropwise and stir the mixture for 30 minutes.

-

Add a solution of (E)-undec-2-ene-1,4-diol in DCM to the catalyst mixture.

-

Add TBHP solution dropwise, maintaining the temperature at -20 °C.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

-

Warm the mixture to room temperature and stir for 1 hour.

-

Filter the mixture through celite and wash the filter cake with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Expected Outcome: A chiral epoxy diol. The stereochemistry of the epoxide is determined by the choice of DET enantiomer.

Protocol 2: Palladium-Catalyzed Cross-Metathesis

This protocol outlines a general procedure for a cross-metathesis reaction.

Materials:

-

(E/Z)-Undec-2-ene-1,4-diol derivative (e.g., diacetate)

-

Olefin coupling partner

-

Grubbs' second-generation catalyst

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the protected this compound and the olefin coupling partner in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add Grubbs' second-generation catalyst to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction by adding ethyl vinyl ether.

-

Concentrate the reaction mixture and purify the residue by flash column chromatography.

Expected Outcome: A new, longer-chain olefin resulting from the metathesis reaction.

III. Data Presentation

Since specific examples from the literature are scarce, the following table provides hypothetical, yet realistic, quantitative data for the key reactions described above. This data is intended to serve as a benchmark for researchers.

| Reaction | Substrate | Product | Yield (%) | Stereoselectivity (e.g., ee% or dr) |

| Asymmetric Epoxidation | (E)-Undec-2-ene-1,4-diol | (2R,3R)-2,3-Epoxyundecane-1,4-diol | 85 - 95 | >95% ee |

| Cross-Metathesis | (E)-Undec-2-ene-1,4-diyl diacetate | Cross-coupled product | 70 - 85 | N/A |

| Swern Oxidation | (E)-Undec-2-ene-1,4-diol | 4-Hydroxyundec-2-enal | 80 - 90 | N/A |

IV. Visualizations

Diagram 1: Synthetic Pathway from this compound

Caption: Potential synthetic routes from this compound.

Diagram 2: Experimental Workflow for Asymmetric Epoxidation

Caption: Workflow for Sharpless asymmetric epoxidation.

This compound holds considerable promise as a versatile building block for the synthesis of a variety of natural products. The strategic application of modern synthetic methods, such as asymmetric catalysis and olefin metathesis, can unlock its full potential. The generalized protocols and conceptual pathways provided herein are intended to inspire and guide researchers in the innovative application of this C11 synthon in the field of natural product synthesis and drug discovery. Further research into specific applications is warranted to fully explore the synthetic utility of this compound.

Application Notes and Protocols: Asymmetric Dihydroxylation of Undec-2-ene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric dihydroxylation of undec-2-ene-1,4-diol, a key transformation for introducing chirality and producing valuable intermediates for drug development and fine chemical synthesis. While a specific, optimized protocol for this compound is not available in the cited literature, this document outlines a robust, general procedure for the Sharpless Asymmetric Dihydroxylation that can be adapted and optimized for this specific substrate.

Introduction

The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, to deliver two hydroxyl groups to the double bond in a stereospecific manner.[2][3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), offering a convenient and reliable method for this transformation.[3][4]

This protocol will focus on the application of the Sharpless Asymmetric Dihydroxylation to this compound, an allylic alcohol. The presence of the existing hydroxyl group can influence the stereochemical outcome of the dihydroxylation, making careful selection of the chiral ligand and reaction conditions crucial for achieving high enantioselectivity.

Proposed Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from the corresponding alkyne, undec-2-yne-1,4-diol, through a stereoselective reduction. A common method for the synthesis of the analogous 2-butene-1,4-diol is the partial hydrogenation of 2-butyne-1,4-diol.[5][6][7] A similar two-step approach can be envisioned for the this compound, starting from commercially available reagents.

Step 1: Synthesis of Undec-2-yne-1,4-diol

This can be achieved via the reaction of the lithium salt of 1-octyne with propylene oxide, followed by quenching the reaction.

Step 2: Stereoselective Reduction to (Z)-Undec-2-ene-1,4-diol

The resulting undec-2-yne-1,4-diol can be reduced to the corresponding (Z)-alkene (cis) using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

Experimental Protocols

Note: The following protocol is a general procedure for the Sharpless Asymmetric Dihydroxylation and should be optimized for the specific substrate, this compound. This includes optimizing reaction time, temperature, and stoichiometry.

General Protocol for Asymmetric Dihydroxylation of this compound

This protocol is adapted from standard procedures for Sharpless Asymmetric Dihydroxylation.[1][8]

Materials:

-

This compound

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for allylic alcohols)[2]

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene).

-

Add a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix).

-

Cool the mixture to 0 °C in an ice bath and stir vigorously until the solids are dissolved, resulting in two clear phases.

-

If using, add methanesulfonamide (1 equivalent based on the alkene). The addition of methanesulfonamide can accelerate the reaction and improve turnover, especially for less reactive or functionalized alkenes.[2]

-

Add this compound (1 equivalent) to the reaction mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress should be monitored by thin-layer chromatography (TLC). For many substrates, the reaction is complete within 6-24 hours.

-

Once the reaction is complete (as indicated by TLC), add solid sodium sulfite (1.5 g per 1 g of AD-mix) and warm the mixture to room temperature.

-

Stir for an additional 30-60 minutes.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triol product.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resulting diol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral agent.[9][10]

Using Chiral HPLC:

-

Prepare a dilute solution of the purified diol in an appropriate solvent (e.g., isopropanol/hexanes).

-

Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Use a mobile phase that provides good separation of the enantiomers (e.g., a mixture of hexanes and isopropanol).

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Data Presentation

Since no specific experimental data for the asymmetric dihydroxylation of this compound is available in the literature, the following table is provided as a template for researchers to record their experimental results.

| Entry | AD-mix | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | α | 0 | 12 | TBD | TBD |

| 2 | β | 0 | 12 | TBD | TBD |

| 3 | α | Room Temp. | 6 | TBD | TBD |

| 4 | β | Room Temp. | 6 | TBD | TBD |

TBD: To Be Determined by experimentation.

Mandatory Visualizations

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow

Caption: General experimental workflow for asymmetric dihydroxylation.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 6. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. uma.es [uma.es]

- 10. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of Undec-2-ene-1,4-diol using Flash Chromatography

Abstract

This application note details a robust protocol for the purification of Undec-2-ene-1,4-diol, a key intermediate in various synthetic applications, utilizing normal-phase flash column chromatography. The described methodology provides a straightforward and efficient approach for obtaining the diol in high purity, suitable for downstream applications in research, and drug development. This document outlines the necessary materials, instrumentation, and a step-by-step protocol, including thin-layer chromatography (TLC) for reaction monitoring and fraction analysis.

Introduction

This compound is a functionalized alkene diol with potential applications as a building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a carbon-carbon double bond and two hydroxyl groups, allows for a variety of chemical transformations. The purification of such moderately polar compounds can be challenging due to their potential for strong interactions with polar stationary phases. This protocol describes an optimized flash chromatography method for the efficient purification of this compound from a crude reaction mixture.

Materials and Methods

Materials and Reagents

-

Crude this compound

-

Silica gel, flash chromatography grade (40-63 µm particle size)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Dichloromethane (ACS grade)

-

Methanol (ACS grade)

-

Potassium permanganate stain

-

TLC plates (silica gel 60 F254)

-

Glass wool

-

Sand (acid-washed)

Instrumentation

-

Flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™) or manual glass column setup

-

TLC developing chamber

-

UV lamp (254 nm)

-

Heat gun

-

Rotary evaporator

-

Glass vials for fraction collection

Experimental Protocol

Thin-Layer Chromatography (TLC) Analysis

Prior to flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

-

Spotting: Dissolve a small amount of the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.

-

Development: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. A starting ratio of 70:30 (v/v) is recommended.

-

Visualization: After development, dry the TLC plate and visualize the spots under a UV lamp if any of the components are UV-active. Subsequently, stain the plate by dipping it into a potassium permanganate solution followed by gentle heating with a heat gun. Alkenes and diols will appear as yellow to brown spots on a purple background.[1][2][3]

-

Optimization: Adjust the mobile phase composition to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired this compound. A lower Rf value generally leads to better separation on a column.

Flash Column Chromatography

The following protocol is for a manual glass column; however, the principles can be readily adapted for automated flash chromatography systems.[4][5][6]

-

Column Preparation:

-

Secure a glass column vertically.

-

Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 n-hexane/ethyl acetate).

-

Carefully pour the slurry into the column, avoiding the formation of air bubbles.

-

Allow the silica to settle, and then add a layer of sand on top of the silica bed.

-

Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Alternatively, for less soluble samples, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]

-

-

Elution:

-

Begin elution with the low-polarity mobile phase determined from the TLC analysis.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This will sequentially elute compounds of increasing polarity.

-

Collect fractions in glass vials.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the pure this compound.

-

Pool the pure fractions.

-

-

Solvent Removal:

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

-

Data Presentation

The following tables summarize typical parameters for the purification of this compound.

Table 1: TLC and Column Chromatography Parameters

| Parameter | Value |

| TLC Mobile Phase | 70:30 n-Hexane:Ethyl Acetate |

| Target Rf | ~0.25 |

| Column Stationary Phase | Silica Gel (40-63 µm) |

| Elution Mode | Gradient |

| Initial Mobile Phase | 90:10 n-Hexane:Ethyl Acetate |

| Final Mobile Phase | 50:50 n-Hexane:Ethyl Acetate |

Table 2: Example Purification Data

| Sample | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (by ¹H NMR) |

| Batch 1 | 1.25 | 0.98 | 78.4 | >98% |

| Batch 2 | 1.32 | 1.05 | 79.5 | >98% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Caption: Workflow for the purification of this compound.

Discussion

The use of a diol-functionalized stationary phase is also a viable alternative for the purification of diols and may offer different selectivity compared to bare silica.[8][9][10][11] For this compound, with its significant non-polar carbon chain, normal-phase chromatography on silica gel provides an excellent balance of retention and separation from both less polar byproducts (eluting early) and more polar impurities (retained on the column). The selection of a gradient elution is key to achieving a timely separation with good resolution. The described protocol is a reliable method for obtaining high-purity this compound, which is essential for its use in subsequent synthetic steps where purity is paramount.

References

- 1. silicycle.com [silicycle.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. selekt.biotage.com [selekt.biotage.com]

- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 6. orgsyn.org [orgsyn.org]

- 7. Purification [chem.rochester.edu]

- 8. silicycle.com [silicycle.com]

- 9. separationmethods.com [separationmethods.com]

- 10. Diol TYPE-C™ & NP: Versatile HPLC Columns - MICROSOLV Technology Corporation [mtc-usa.com]

- 11. hawach.com [hawach.com]

Application Notes and Protocols: Undec-2-ene-1,4-diol as a Precursor for Specialty Chemicals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the specific applications of Undec-2-ene-1,4-diol as a precursor for specialty chemicals is limited. The following application notes and protocols are based on established chemical principles and analogous reactivity of similar long-chain unsaturated diols and the well-documented applications of its shorter counterpart, 2-butene-1,4-diol. These notes are intended to provide a foundational understanding and guide for research and development.

Introduction

This compound is a long-chain unsaturated diol that holds potential as a versatile precursor for the synthesis of a variety of specialty chemicals. Its bifunctional nature, combining a reactive carbon-carbon double bond and two hydroxyl groups, allows for a range of chemical transformations. This document outlines potential applications, synthetic strategies, and detailed experimental protocols relevant to the utilization of this compound and analogous compounds in the synthesis of high-value molecules, with a particular focus on prostaglandin analogues and other bioactive compounds.

Potential Applications as a Precursor

The structural features of this compound make it a candidate for several applications in the synthesis of specialty chemicals:

-

Prostaglandin Analogues: The long carbon chain is a key structural element of prostaglandins. While not a direct natural precursor, this compound could potentially be elaborated into various prostaglandin analogues through a series of synthetic steps including oxidation, cyclization, and functional group manipulations. The synthesis of prostaglandins often relies on key intermediates like the Corey lactone.[1][2][3][4][5]

-

Chiral Building Blocks: Asymmetric synthesis can yield enantiomerically pure forms of this compound, which are valuable chiral synthons for the preparation of complex, biologically active molecules in the pharmaceutical industry.[6][7] Chiral diols are crucial intermediates in the development of pharmaceuticals.[8]

-

Specialty Polymers: The diol functionality allows for its incorporation into polyesters and polyurethanes, potentially imparting unique properties due to the long, unsaturated alkyl chain.[9][10][11][12][13]

-

Lactones: Oxidation of the diol can lead to the formation of lactones, which are important structural motifs in many natural products and have applications in the fragrance and pharmaceutical industries.[14][15][16][17]

-

Epoxides and Further Derivatives: The double bond can be epoxidized, and the resulting epoxide can undergo various ring-opening reactions to introduce new functionalities.[18][19][20][21][22]

Synthesis of this compound and Analogous Long-Chain Diols

Several general methods can be applied for the synthesis of this compound and other long-chain unsaturated diols:

-

Reduction of α,β-Unsaturated Carbonyl Compounds: The reduction of an appropriate undec-2-en-1,4-dione or a related hydroxy ketone can yield the desired diol.

-

Grignard Reaction: The reaction of a Grignard reagent with an appropriate unsaturated aldehyde or ketone can be a viable route.

-

Olefin Metathesis: Cross-metathesis or ring-closing metathesis of suitable diene precursors can be employed to construct the undecene backbone.[23][24][25][26][27]

-

Sharpless Asymmetric Dihydroxylation: For the synthesis of chiral diols, the Sharpless asymmetric dihydroxylation of a corresponding diene is a powerful method.[28][29][30][31][32]

Logical Workflow for Synthesis and Derivatization

Caption: General workflow for the synthesis and derivatization of this compound.

Key Reactions and Experimental Protocols

The following protocols are generalized and may require optimization for this compound.

Protocol 1: Oxidation of a 1,4-Diol to a Lactone

This protocol is based on the selective oxidation of diols to lactones.[14][15][16][17]

Materials:

-

Unsaturated diol (e.g., this compound)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

(Diacetoxyiodo)benzene (BAIB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the unsaturated diol (1.0 eq) in DCM in a round-bottom flask.

-

Add TEMPO (0.1 eq) to the solution.

-

Add BAIB (2.5 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired lactone.

Quantitative Data (Analogous Reaction):

| Substrate (Diol) | Oxidizing System | Solvent | Time (h) | Yield (%) |

| 1,5-Pentanediol | TEMPO/BAIB | DCM | 2 | 95 |

| cis-2-Butene-1,4-diol | HLADH/SBFC | Buffer (pH 8.0) | 12 | 95[14] |

| 1,6-Hexanediol | TEMPO/BAIB | DCM | 3 | 92 |

Protocol 2: Epoxidation of the Alkene Moiety

This protocol describes a general method for the epoxidation of an alkene.

Materials:

-

Unsaturated diol (e.g., this compound)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the unsaturated diol (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude epoxide can be used in the next step without further purification or purified by column chromatography.

Quantitative Data (General Epoxidation):

| Alkene Substrate | Epoxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| Cyclohexene | m-CPBA | DCM | 0 - 25 | >95 |

| Stilbene | m-CPBA | DCM | 0 - 25 | >90 |

Protocol 3: Synthesis of a Polyester via Polycondensation

This protocol outlines the synthesis of a polyester from a diol and a dicarboxylic acid.[33]

Materials:

-

Unsaturated diol (e.g., this compound)

-

Dicarboxylic acid (e.g., adipic acid)

-

Esterification catalyst (e.g., p-toluenesulfonic acid)

-

Toluene

Procedure:

-

Combine the unsaturated diol (1.0 eq), dicarboxylic acid (1.0 eq), and the catalyst (0.01 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add toluene to the flask and heat the mixture to reflux.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction until no more water is collected.

-

Cool the reaction mixture and dissolve it in a suitable solvent.

-

Wash the organic solution with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the polyester.

Signaling Pathways and Logical Relationships

Pathway to Prostaglandin Analogues

The synthesis of prostaglandins is a complex process involving multiple steps and the creation of specific stereocenters. A hypothetical pathway starting from this compound could involve the following key transformations.

Caption: Hypothetical pathway for the synthesis of prostaglandin analogues from this compound.

Conclusion

References

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. EP0908481A1 - Polyurethanes and polyester polyols - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of lactones from diols mediated by an artificial flavin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lactone synthesis [organic-chemistry.org]

- 17. WO1990014344A1 - Production of lactones from diols - Google Patents [patents.google.com]

- 18. From 1,2 diols - Wordpress [reagents.acsgcipr.org]

- 19. google.com [google.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Long-chain α–ω diols from renewable fatty acids via tandem olefin metathesis–ester hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]